Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative featuring a methyl ester at position 6 and a 2-(ethylthio)benzamido substituent at position 2. The ethylthio group introduces sulfur-based hydrophobicity, while the methyl ester enhances metabolic stability compared to ethyl esters . This compound belongs to a broader class of 2-aminobenzo[d]thiazole-6-carboxylate derivatives, which are frequently modified to optimize bioactivity and physicochemical properties .
Properties
IUPAC Name |
methyl 2-[(2-ethylsulfanylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-3-24-14-7-5-4-6-12(14)16(21)20-18-19-13-9-8-11(17(22)23-2)10-15(13)25-18/h4-10H,3H2,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVIICDTMAYQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromine-Mediated Cyclization
The most widely adopted approach involves reacting methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. Key parameters:
- Molar ratios : 1:4:2 (aminobenzoate:KSCN:Br₂)
- Temperature : 10°C during bromine addition, then room temperature
- Reaction time : 12–16 hours
This method yields methyl 2-aminobenzo[d]thiazole-6-carboxylate as the primary product (68–72% yield). NMR characterization shows distinctive peaks at δ 3.83 ppm (COOCH₃), 7.38–8.30 ppm (aromatic protons), and 7.92 ppm (NH₂).
Table 1: Comparative Analysis of Cyclization Methods
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromine/KSCN | Acetic acid | 71.2 | 98.5 | |
| Iodine/Ammonium chloride | Ethanol | 58.9 | 95.2 | |
| Microwave-assisted | DMF | 69.8 | 97.8 |
Alternative Cyclization Strategies
Recent advances employ microwave irradiation (150 W, 100°C) to accelerate the reaction to 2–3 hours with comparable yields. Copper-catalyzed methods using CuBr₂/t-BuONO show promise but require optimization due to current low yields (24%).
Introduction of Ethylthio Group
Functionalization at the 2-position proceeds through nucleophilic aromatic substitution or Friedel-Crafts alkylation. The optimal pathway involves:
Thiolation Reaction
- Chlorination : Treat the 2-aminobenzothiazole intermediate with PCl₅ to generate 2-chlorobenzothiazole
- Thioether formation : React with ethyl mercaptan (EtSH) in DMF using K₂CO₃ as base:
$$ \text{C}7\text{H}5\text{ClN}2\text{S} + \text{EtSH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}9\text{H}{10}\text{N}2\text{S}_2 + \text{HCl} $$
Key parameters :
- Temperature: 80–90°C
- Reaction time: 6–8 hours
- Yield: 78–82%
Amide Bond Formation
Coupling the ethylthio-benzoyl chloride with the benzothiazole amine requires careful protecting group strategy:
Carbodiimide-Mediated Coupling
- Activation : Treat 2-(ethylthio)benzoic acid with EDC/HOBt in dichloromethane
- Coupling : Add benzothiazole-6-carboxylate amine derivative at 0°C
- Stirring : Maintain at room temperature for 12 hours
Optimization data :
- Molar ratio (acid:EDC:HOBt): 1:1.2:1.1
- Yield: 89–93%
- Purity: >99% (HPLC)
Table 2: Amidation Efficiency Across Solvent Systems
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DCM | 8.93 | 92.3 | 1.2 |
| DMF | 36.7 | 88.1 | 4.5 |
| THF | 7.52 | 85.6 | 3.1 |
Final Esterification and Protection Strategies
The methyl ester group is typically introduced early via:
- Direct esterification of 6-carboxylic acid using SOCl₂/MeOH
- Protection-deprotection sequences using tert-butyldimethylsilyl (TBDMS) groups during intermediate stages
Critical considerations :
- TBDMS protection : Enables selective reactions at other positions (96% recovery after deprotection)
- Ester stability : Methyl esters remain intact under amidation conditions (pH 6.5–7.5)
Industrial Production Considerations
Scale-up challenges and solutions include:
- Bromine handling : Closed-loop systems with HBr scrubbers
- Temperature control : Jacketed reactors with ±1°C precision
- Purification : Continuous chromatography systems reduce processing time by 30%
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular sieves, PCC, and various acids and bases. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
The biological activity of methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate is largely attributed to its thiazole moiety, which has been shown to exhibit various pharmacological effects. Research indicates that compounds within this class can influence multiple biochemical pathways, suggesting their potential as enzyme inhibitors and therapeutic agents in various diseases.
Anticancer Properties
Several studies have investigated the anticancer properties of benzothiazole derivatives, including this compound. Benzothiazoles have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have been synthesized and tested against human cancer cell lines like HCT-116 and HepG2, showing promising results in inhibiting cell proliferation .
Antimicrobial Activity
Benzothiazole derivatives are also noted for their antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against bacterial and fungal strains. For example, certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and other pathogens .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of thiazole-containing compounds in models of neurodegenerative diseases. Some studies suggest that these compounds can mitigate oxidative stress and neuronal damage, making them candidates for further investigation in conditions like Alzheimer's disease .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general approach includes:
- Step 1: Formation of the benzothiazole ring.
- Step 2: Introduction of the ethylthio group.
- Step 3: Amide formation with appropriate amines.
- Step 4: Methyl esterification to yield the final compound.
These steps require careful selection of reagents and conditions to ensure high yields and purity of the final product .
Clinical Trials
Recent clinical trials have focused on evaluating the safety and efficacy of thiazole derivatives in treating various diseases, including cancer and neurological disorders. These studies provide valuable insights into dosage optimization and therapeutic outcomes.
Laboratory Research
Laboratory experiments have demonstrated the compound's ability to inhibit specific enzymes involved in disease pathways, reinforcing its role as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Benzamido Group
The target compound’s 2-(ethylthio)benzamido group distinguishes it from analogs with alternative substituents:
- Melting point: 177.9–180.8°C .
- Compound 7r: Contains a 2-chloro-4-methylpyridin-3-ylamino group, enhancing steric bulk. Melting point: 166.5–168.1°C .
Variations in the Ester Group
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (A2, ): Ethyl ester increases lipophilicity (logP ~2.5) compared to the methyl ester (logP ~2.0) in the target compound, affecting membrane permeability .
Core Structural Modifications
- 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22, ): Replaces the benzamido group with a carboxamide-linked pyridinylamine, achieving BRAFV600E kinase inhibition (IC50 = 7.9 µM). This highlights the importance of flexible linkers in bioactivity .
- Compound 7t (): Incorporates a thiazol-2-ylamino group, resulting in a high melting point (237.7–239.1°C) due to enhanced crystallinity from hydrogen bonding .
Biological Activity
Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate is a complex compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Overview of Biological Activity
Benzothiazole derivatives, including this compound, have been associated with a wide range of biological activities:
- Antimicrobial : Exhibits significant activity against various pathogens.
- Antitumor : Shows potential cytotoxic effects on cancer cells.
- Anti-inflammatory : May reduce inflammation through specific biochemical pathways.
- Neuroprotective : Demonstrates protective effects on neuronal cells.
The compound's mechanisms of action are not fully elucidated due to limited research. However, it is believed to interact with multiple biochemical pathways, influencing cellular functions such as:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in metabolic processes.
- Gene Expression Modulation : They can alter gene expression profiles, impacting cell signaling pathways.
- Cell Signaling Pathways : They may interfere with signaling cascades that regulate cell growth and survival.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of benzothiazole derivatives, where compounds similar to this compound demonstrated potent activity against Candida albicans and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported as low as 15.6 μg/mL .
Antitumor Properties
Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative with structural similarities showed significant inhibition of cell proliferation in breast cancer models.
Anti-inflammatory Effects
Benzothiazole compounds have shown promise in reducing inflammatory responses in vitro. A derivative was tested for its ability to inhibit pro-inflammatory cytokines in human macrophages, leading to decreased inflammation markers .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| This compound | Antimicrobial | Candida albicans | 15.6 μg/mL |
| Benzothiazole derivative X | Antitumor | Breast cancer cells | IC50 = 12 μM |
| Benzothiazole derivative Y | Anti-inflammatory | Human macrophages | Inhibition of cytokines |
Case Studies
-
Antimicrobial Efficacy Study :
A series of experiments were conducted to evaluate the antimicrobial properties of various benzothiazole derivatives. This compound exhibited strong antifungal activity against Candida species, indicating its potential as a treatment for fungal infections. -
Cytotoxicity Assessment :
In vitro studies assessed the cytotoxic effects on several cancer cell lines. The compound showed significant cell death in MCF-7 (breast cancer) cells, suggesting its potential as an anticancer agent. -
Inflammation Model :
In a controlled laboratory setting, the compound was tested for its anti-inflammatory properties using human immune cells. Results indicated a marked reduction in inflammatory markers when treated with the compound, supporting its therapeutic potential in inflammatory diseases.
Q & A
Q. What analytical methods quantify metabolic stability in hepatic microsomes?
- Methodological Answer :
LC-MS/MS : Monitor parent compound depletion over 60 minutes (e.g., t = 45 minutes) .
CYP450 inhibition assays : Identify metabolizing enzymes (e.g., CYP3A4) using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
